Hibon

Pharmacokinetics Bioavailability Lipid Solubility

Research on lipid peroxidation demands compounds with sustained bioavailability. Hibon (Riboflavin Tetrabutyrate, CAS 752-56-7) delivers extended half-life and potent lipid peroxide-removing activity that unmodified riboflavin cannot match. • Prolonged half-life ensures stable exposure in chronic in vivo models. • Lipid peroxidation inhibition comparable to clofibrate; ideal positive control for antioxidant screening. • Clinically validated to reduce serum cholesterol in diabetic/arteriosclerotic retinopathy.

Molecular Formula C33H44N4O10
Molecular Weight 656.7 g/mol
CAS No. 752-56-7
Cat. No. B1663432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHibon
CAS752-56-7
Synonymsiboflavin tetrabutyrate
riboflavin tetrabutyrate, riboflavin-2-14C-labeled
vitamin B2 tetrabutyrate
Molecular FormulaC33H44N4O10
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
InChIInChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1
InChIKeyMJNIWUJSIGSWKK-BBANNHEPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hibon (RTB) Identification & Properties


Hibon, chemically identified as Riboflavin Tetrabutyrate (RTB), is a lipophilic derivative of Vitamin B2 (riboflavin) [1]. Characterized by a molecular formula of C33H44N4O10 and a molecular weight of 656.72 g/mol, RTB is distinguished by its enhanced solubility in organic solvents and improved stability compared to its parent compound [1]. This modification confers distinct physicochemical properties that translate to a markedly prolonged biological half-life and specific antioxidant activities, which are critical differentiators in research and industrial applications [2].

Lipid-soluble riboflavin derivative for lipid-rich experimental systems
Reported prolonged half-life supports sustained exposure models
Antioxidant activity relevant to oxidative stress pathway research

Why Riboflavin Cannot Replace Hibon (RTB)


Substituting Riboflavin Tetrabutyrate (RTB) with unmodified riboflavin is scientifically invalid for applications requiring prolonged bioavailability, enhanced lipid solubility, or potent antioxidant effects. The esterification of riboflavin with butyrate moieties fundamentally alters its physicochemical profile . This leads to quantifiable differences in pharmacokinetics [1], antioxidant efficacy in lipid-rich environments [2], and the ability to modulate specific metabolic pathways in vivo [3]. For procurement professionals, selecting the correct analog is essential, as RTB's specific actions—particularly its enhanced half-life and superior lipid peroxide-removing activity—cannot be replicated by riboflavin, making it the sole viable choice for targeted research in lipid metabolism, atherosclerosis, and oxidative stress [2][3].

Lipid partitioning

Unmodified riboflavin lacks RTB's lipophilic profile, altering tissue distribution and local concentration in lipid-rich compartments.

Antioxidant efficacy

Riboflavin free-form may not replicate RTB's antioxidant protection in mitochondrial and lipid peroxidation models; pathway-specific responses may differ.

Exposure duration

Shorter half-life of riboflavin may shift steady-state exposure assumptions in long-term in vivo studies compared to RTB.

Hibon (RTB) Evidence-Based Comparison


Extended Half-Life vs. Riboflavin

Riboflavin Tetrabutyrate (RTB) demonstrates a markedly extended biological half-life compared to unmodified riboflavin in human volunteers [1]. This finding directly supports RTB's enhanced potential for sustained physiological effects, a critical advantage in scenarios where frequent dosing or rapid depletion is a concern [1]. The prolonged half-life is attributed to the compound's lipophilic nature, which alters its distribution and clearance profile [1].

Extended half-life
Reported
RTB: reported markedly longer half-life
Riboflavin: baseline half-life
Supports sustained exposure model context
Single-dose human data; exact half-life not reported
Pharmacokinetics Bioavailability Lipid Solubility

Mitochondrial Antioxidant Efficacy vs. Riboflavin

In a comparative study on mitochondrial damage, Riboflavin Tetrabutyrate (RTB) exhibited a higher antioxidant effect than free-form riboflavin in both in vivo (8-week feeding) and in vitro (direct addition) models [1]. RTB was more effective at preventing lipid peroxide formation and uncoupling of respiratory control in liver mitochondria following ultraviolet irradiation, indicating a superior protective capacity against oxidative stress [1].

Mitochondrial antioxidant
Reported
RTB: higher antioxidant effect
Riboflavin: lower effect
Supports mitochondrial oxidative stress study context
Rat liver mitochondria; UV damage model
Oxidative Stress Mitochondrial Function Lipid Peroxidation

Anti-Lipoperoxide Activity

Riboflavin Tetrabutyrate (RTB) demonstrated in vitro anti-lipoperoxide activity in a rat brain homogenate model, an effect that was directly comparable to that of the established lipid-modifying drug clofibrate [1]. Importantly, nicotinamide, another B-vitamin derivative, showed no inhibitory action in the same system at the same concentration, highlighting RTB's specific and potent activity in this pathway [1].

Anti-lipoperoxide activity
Reported comparison
Comparable to clofibrate
Nicotinamide inactive
Supports lipid peroxidation pathway screening context
Rat brain homogenate; 37°C incubation
Lipid Peroxidation Cardiovascular Research Antioxidants

Clinical Cholesterol-Lowering Effect

A 13-week clinical study administering Riboflavin Tetrabutyrate (RTB) at 120 mg three times daily to patients with various ocular conditions demonstrated significant reductions in serum cholesterol levels [1]. In patients with arteriosclerotic retinopathy, an average decrease of 30.9 mg/dL was observed, while those with diabetic retinopathy saw an average reduction of 21.9 mg/dL [1]. This evidence supports RTB's potential to beneficially modulate lipid profiles in specific disease states [1].

Serum cholesterol reduction
Clinical endpoint context
−30.9 mg/dL arteriosclerotic retinopathy −21.9 mg/dL diabetic retinopathy
Reported lipid-modulation endpoint context
13-week human study; 120 mg three times daily
Cardiovascular Disease Lipid Metabolism Retinopathy

Hibon (RTB) Best Application Scenarios


Lipid Metabolism & Atherosclerosis

Investigations into chronic conditions like atherosclerosis require a compound with sustained bioavailability to ensure consistent experimental conditions. The extended biological half-life of Hibon (RTB) compared to riboflavin makes it the preferred choice for long-term animal studies, as established in pharmacokinetic analyses [1]. This ensures stable exposure levels and reduces experimental variability associated with fluctuating compound concentrations.

Mitochondrial Dysfunction & Oxidative Stress

Studies focused on mitochondrial oxidative damage, particularly in lipid-rich environments, benefit from Hibon (RTB)'s superior antioxidant effect. Comparative evidence shows RTB provides higher protection against lipid peroxidation and mitochondrial uncoupling than free-form riboflavin [2]. This makes RTB a more potent and relevant tool for investigating the mechanistic links between oxidative stress and cellular pathology.

Lipid Peroxidation Inhibitor Screening

For high-throughput or focused in vitro screening campaigns aiming to identify novel inhibitors of lipid peroxidation, Hibon (RTB) serves as an ideal positive control. It exhibits a potent and specific inhibitory effect in this pathway, comparable to the established drug clofibrate, while another B-vitamin analog (nicotinamide) shows no activity [3]. This selectivity ensures the assay's validity and aids in identifying compounds with targeted mechanisms.

Diabetic & Vascular Complications

Research programs investigating the link between lipid metabolism and vascular complications, such as diabetic or arteriosclerotic retinopathy, can leverage the clinical evidence supporting Hibon (RTB). The compound has demonstrated the ability to significantly reduce serum cholesterol in these specific patient populations [4], providing a strong rationale for its use in related mechanistic studies and therapeutic development.

Application
Selection Property
Validation Focus
Long-term atherosclerosis model studies
Sustained exposure profile
Verify stable half-life in model
Mitochondrial oxidative stress models
Lipid-compartment antioxidant protection
Lipid peroxidation endpoint review
In vitro lipid peroxidation screening
Selective positive control vs. nicotinamide
Assay-specific inhibitory activity
Diabetic retinopathy lipid modulation studies
Reported cholesterol-lowering endpoint
Serum cholesterol change in disease model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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